molecular formula C23H29NO B12715750 1H-Indeno(1,2-b)pyridine, 2,3,4,4a,5,9b-hexahydro-5-(4-butoxyphenyl)-1-methyl-, (4-alpha,5-alpha,9b-alpha)- CAS No. 88763-62-6

1H-Indeno(1,2-b)pyridine, 2,3,4,4a,5,9b-hexahydro-5-(4-butoxyphenyl)-1-methyl-, (4-alpha,5-alpha,9b-alpha)-

Cat. No.: B12715750
CAS No.: 88763-62-6
M. Wt: 335.5 g/mol
InChI Key: LBWRHJNPYLEEKR-VJBWXMMDSA-N
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Description

“1H-Indeno(1,2-b)pyridine, 2,3,4,4a,5,9b-hexahydro-5-(4-butoxyphenyl)-1-methyl-, (4-alpha,5-alpha,9b-alpha)-” is a complex organic compound that belongs to the class of indeno-pyridines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “1H-Indeno(1,2-b)pyridine, 2,3,4,4a,5,9b-hexahydro-5-(4-butoxyphenyl)-1-methyl-, (4-alpha,5-alpha,9b-alpha)-” typically involves multi-step organic reactions. Common synthetic routes may include:

    Cyclization Reactions: Formation of the indeno-pyridine core through cyclization of appropriate precursors.

    Substitution Reactions: Introduction of the butoxyphenyl and methyl groups via substitution reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve:

    Batch Processing: Small-scale synthesis in laboratory settings.

    Continuous Flow Chemistry: Large-scale production using continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Catalysts: Transition metal catalysts like palladium or platinum.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as intermediates in the synthesis of more complex organic molecules.

Biology

    Pharmacology: Investigation of its potential as a drug candidate for various diseases.

    Biochemical Studies: Used in studies to understand its interaction with biological molecules.

Medicine

    Drug Development: Exploration of its therapeutic potential in treating conditions such as cancer, inflammation, or neurological disorders.

Industry

    Materials Science: Utilized in the development of new materials with unique properties.

    Chemical Manufacturing: Employed in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of “1H-Indeno(1,2-b)pyridine, 2,3,4,4a,5,9b-hexahydro-5-(4-butoxyphenyl)-1-methyl-, (4-alpha,5-alpha,9b-alpha)-” involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors to modulate cellular signaling pathways.

    DNA/RNA: Interaction with genetic material to influence gene expression.

Comparison with Similar Compounds

Similar Compounds

    Indeno(1,2-b)pyridine Derivatives: Compounds with similar core structures but different substituents.

    Phenyl-substituted Pyridines: Compounds with phenyl groups attached to the pyridine ring.

Uniqueness

    Structural Features: The presence of the butoxyphenyl and methyl groups distinguishes it from other similar compounds.

    Chemical Properties: Unique reactivity and stability due to its specific substituents.

This outline provides a comprehensive overview of the compound and its various aspects

Properties

CAS No.

88763-62-6

Molecular Formula

C23H29NO

Molecular Weight

335.5 g/mol

IUPAC Name

(4aR,5S,9bR)-5-(4-butoxyphenyl)-1-methyl-2,3,4,4a,5,9b-hexahydroindeno[1,2-b]pyridine

InChI

InChI=1S/C23H29NO/c1-3-4-16-25-18-13-11-17(12-14-18)22-19-8-5-6-9-20(19)23-21(22)10-7-15-24(23)2/h5-6,8-9,11-14,21-23H,3-4,7,10,15-16H2,1-2H3/t21-,22+,23+/m1/s1

InChI Key

LBWRHJNPYLEEKR-VJBWXMMDSA-N

Isomeric SMILES

CCCCOC1=CC=C(C=C1)[C@@H]2[C@H]3CCCN([C@H]3C4=CC=CC=C24)C

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2C3CCCN(C3C4=CC=CC=C24)C

Origin of Product

United States

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